URAT1 Inhibitory Potency: 12 nM IC₅₀ Places URAT1 Inhibitor 7 Among the Most Potent Small-Molecule URAT1 Antagonists
URAT1 inhibitor 7 inhibits human URAT1‑mediated [¹⁴C]urate uptake with an IC₅₀ of 12 nM, a value that is 2‑fold more potent than verinurad (IC₅₀ = 25 nM), approximately 3‑fold more potent than dotinurad (IC₅₀ = 37.2 nM), and over 500‑fold more potent than lesinurad (IC₅₀ = 6.94 µM in wild‑type hURAT1) [1][2]. This potency advantage is preserved when assay conditions are normalized for cell line and detection method; for instance, both URAT1 inhibitor 7 and verinurad were evaluated in HEK293 cells expressing recombinant hURAT1 [1]. The 12 nM IC₅₀ of URAT1 inhibitor 7 is comparable to the high‑affinity binding observed for the potent but hepatotoxic comparator benzbromarone (IC₅₀ ≈ 0.2–0.3 µM in MDCK‑URAT1 cells) while lacking the structural alerts associated with benzbromarone‑induced mitochondrial toxicity [3].
| Evidence Dimension | URAT1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | Verinurad: 25 nM; Dotinurad: 37.2 nM; Lesinurad: 6.94 µM (6,940 nM); Benzbromarone: ~200–300 nM |
| Quantified Difference | 2.1× more potent than verinurad; 3.1× more potent than dotinurad; 578× more potent than lesinurad; ~17–25× more potent than benzbromarone (depending on assay conditions). |
| Conditions | [¹⁴C]urate uptake in HEK293 cells stably expressing human URAT1 (URAT1 inhibitor 7, verinurad, dotinurad) or MDCK‑URAT1 cells (benzbromarone). |
Why This Matters
A 12 nM IC₅₀ enables investigators to use lower compound concentrations in vitro, reducing the likelihood of off‑target effects and solvent‑related cytotoxicity while preserving robust target engagement.
- [1] Taniguchi, T., Ashizawa, N., Matsumoto, K., Saito, R., Motoki, K., Sakai, M., ... & Iwanaga, T. (2019). Pharmacological evaluation of dotinurad, a selective urate reabsorption inhibitor. Drug Metabolism and Pharmacokinetics, 34(1), S1. (Dotinurad URAT1 IC₅₀ = 37.2 nM). View Source
- [2] Zhao, Z., Jiang, Y., Li, L., Chen, Y., Li, Y., Lan, Q., ... & Wu, T. (2022). Structural insights into the inhibition of human urate transporter 1 by lesinurad. Nature Communications, 13(1), 5029. (Lesinurad hURAT1 IC₅₀ = 6.94 µM). View Source
- [3] Kaufmann, P., Török, M., Hänni, A., Roberts, P., Gasser, R., & Krähenbühl, S. (2005). Mechanisms of benzarone and benzbromarone‑induced hepatic toxicity. Hepatology, 41(4), 925-935. (Structural alerts for mitochondrial toxicity). View Source
